Hexanoic acid

Description

Overview of Hexanoic Acid as a Medium-Chain Fatty Acid

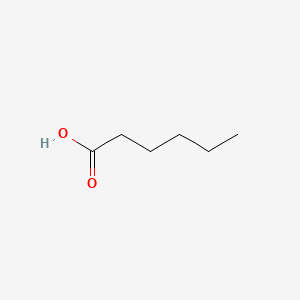

This compound, systematically named this compound and also known as caproic acid, is a saturated fatty acid with the chemical formula C₆H₁₂O₂. wikipedia.orgbyjus.com Its structure consists of a six-carbon straight chain with a carboxyl group (-COOH) at one end. atamanchemicals.comyoutube.com This positions it within the class of organic compounds known as medium-chain fatty acids (MCFAs), which are characterized by aliphatic tails containing between six and twelve carbon atoms. atamanchemicals.comatamankimya.comhmdb.cawikipedia.org

Physically, this compound is a colorless, oily liquid at room temperature. wikipedia.orgatamanchemicals.comebi.ac.uk It is characterized by a distinctive and often described as unpleasant odor, reminiscent of cheese, goats, or barnyard animals. wikipedia.orgatamanchemicals.comatamankimya.comebi.ac.uk The name "caproic" itself is derived from the Latin word "capra," meaning goat. atamanchemicals.comhmdb.ca It is slightly soluble in water, with a reported solubility of 1.082 g/100g . atamankimya.com

Salts and esters of this compound are referred to as hexanoates or caproates. wikipedia.orgatamankimya.comebi.ac.uk This carboxylic acid can donate a hydrogen ion in the presence of a base. atamankimya.com It is considered a weak acid. inchem.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molar Mass | 116.16 g/mol |

| Appearance | Colorless oily liquid |

| Density | 0.927 g/mL at 25 °C |

| Melting Point | -4 °C to -3 °C |

| Boiling Point | 202-203 °C |

| Water Solubility | 1.082 g/100g |

| Refractive Index | n20/D 1.4161 |

Data sourced from multiple references. wikipedia.orgatamankimya.comhmdb.cainchem.orgnist.gov

Historical Context and Emerging Research Significance

The study of fatty acids, including this compound, has a long history intertwined with the development of organic chemistry and biochemistry. While early research focused on the isolation and characterization of these compounds from natural fats and oils, the significance of individual fatty acids like this compound has evolved.

In recent years, research interest in this compound and other MCFAs has intensified. atamanchemicals.com This is partly due to their unique metabolic pathways compared to long-chain fatty acids. atamanchemicals.com For instance, they are metabolized more rapidly, providing a quick source of energy. atamanchemicals.com

Emerging research is exploring the diverse applications of this compound. It is used in the synthesis of its esters for artificial flavors and in the production of hexyl derivatives like hexylphenols. wikipedia.orgatamankimya.comebi.ac.uk Furthermore, scientific investigations have delved into its potential as a non-viral gene carrier and its role in protecting tomato plants from the fungus Botrytis cinerea. atamankimya.com In the field of materials science, it has been used as a template in the preparation of certain composite particles. The antimicrobial properties of this compound are also a subject of study, with research indicating its ability to disrupt the lipid membranes of some microorganisms. atamanchemicals.com

Natural Occurrence and Distribution in Biological Systems

This compound is a naturally occurring compound found across various biological systems, from microorganisms to plants and animals. byjus.comhmdb.caebi.ac.uk

In the animal kingdom, this compound is a component of fats and oils. wikipedia.orgbyjus.comebi.ac.uk It is notably present in the milk of ruminants such as cows and goats. atamanchemicals.com In fact, along with caprylic acid (C8) and capric acid (C10), this compound constitutes about 15% of the fat in goat's milk. wikipedia.orgatamanchemicals.comhmdb.ca

In the plant kingdom, this compound can also be found. It is one of the chemicals responsible for the characteristic unpleasant smell of the decomposing fleshy seed coat of the ginkgo tree. wikipedia.orgatamanchemicals.comebi.ac.uk On the other hand, it is also a component of vanilla. wikipedia.orgebi.ac.uk

In the realm of microbiology and food science, this compound plays a role in the flavor profile of certain fermented products. For example, in Japanese sake, this compound is recognized as a precursor to ethyl esters that can contribute a fruity flavor. acs.org However, at higher concentrations, this compound itself can impart a rancid or unpleasant fatty odor. acs.org Research has shown a strong correlation between the concentration of this compound and the perception of a fatty odor in sake. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2, Array | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt) | |

| Record name | Caproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021607 | |

| Record name | Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c. | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid | |

CAS No. |

142-62-1, 67762-36-1, 68603-84-9, 70248-25-8 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C6-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C5-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068603849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C6-18 and C6-18-unsatd. mono- and C8-15-di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070248258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F8SN134MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Chemical Derivatization

Chemo-Enzymatic and Chemical Synthesis Pathways

The synthesis of hexanoic acid and its derivatives can be achieved through both conventional organic chemistry and increasingly sophisticated chemo-enzymatic strategies. These approaches offer routes to not only the parent molecule but also to its chiral variants and specifically functionalized derivatives.

Conventional Organic Synthesis Approaches

Traditionally, this compound can be produced through the oxidation of hexanal (B45976) or 1-hexanol (B41254). Another common industrial method involves the hydroformylation of propylene (B89431) to yield butyraldehyde, which then undergoes an aldol (B89426) condensation to form 2-ethylhexenal. Subsequent hydrogenation and oxidation steps produce 2-ethyl-1-hexanoic acid, a branched isomer. atamanchemicals.com

A laboratory-scale synthesis involves the reaction of acetone (B3395972) with acrylic acid or its esters in the presence of a basic catalyst and mesityl oxide to produce 5-oxothis compound and its derivatives. google.com Furthermore, the hydrogenation of this compound can yield valuable products like 1-hexanol and hexyl hexanoate (B1226103), with the selectivity of the reaction being tunable based on the catalyst used. For instance, rhenium-based catalysts have shown high activity in the hydrogenation of carboxylic acids. mdpi.comresearchgate.net

The chain elongation process, utilizing ethanol (B145695) and acetic acid, has also been explored for the production of this compound in various microbial systems under anaerobic conditions. atamankimya.com This biological approach highlights the convergence of chemical and biological methods in producing this valuable chemical.

Stereoselective Synthesis of this compound Enantiomers and Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound derivatives is crucial for pharmaceutical applications where biological activity is often dependent on chirality. msu.edumasterorganicchemistry.com Chemo-enzymatic methods are particularly powerful in achieving high stereoselectivity.

Enzymes, such as lipases and ketoreductases, are widely employed for the synthesis of chiral molecules. For instance, the enzymatic resolution of racemic 5-hydroxyhexane nitrile using immobilized lipase (B570770) PS-30 can produce (S)-5-hydroxyhexanenitrile, a key intermediate for anti-Alzheimer's drugs. mdpi.com Similarly, the stereoselective microbial reduction of 3,5-dioxo-6-(benzyloxy) this compound, ethyl ester using cell suspensions of Acinetobacter calcoaceticus yields the (3R,5S)-dihydroxy compound, a crucial chiral intermediate for cholesterol-lowering drugs like Atorvastatin. mdpi.comresearchgate.net

Lipase-catalyzed stereoselective acylation of γ-hydroxycarboxylic acid sodium salts is another effective strategy for producing enantiomerically enriched γ-(acyloxy)hexanoic acids. researchgate.net Furthermore, the asymmetric alkylation of a chiral Ni(II)-complex of a glycine (B1666218) Schiff base with CF3(CH2)3I has been used for the large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorothis compound, demonstrating a purely chemical approach to chiral synthesis. researchgate.net

The synthesis of specific chiral side chains for statins, such as the (3R,5S)-3,5,6-trihydroxythis compound derivative, has been accomplished through a series of reactions including diastereoselective reduction. thieme-connect.com These examples underscore the importance and diversity of methods available for accessing stereochemically pure this compound derivatives.

| Chiral this compound Derivative | Synthetic Method | Key Enzyme/Reagent | Application/Significance |

| (S)-5-hydroxyhexanenitrile | Enzymatic resolution of racemic 5-hydroxyhexane nitrile | Immobilized lipase PS-30 | Intermediate for anti-Alzheimer's drugs mdpi.com |

| (3R,5S)-dihydroxy-6-(benzyloxy) this compound, ethyl ester | Stereoselective microbial reduction | Acinetobacter calcoaceticus ketoreductases | Intermediate for cholesterol-lowering drugs mdpi.comresearchgate.net |

| (R)-γ-(acyloxy)hexanoic acids | Lipase-catalyzed stereoselective acylation | Lipase | Enantiomerically enriched γ-lactones precursor researchgate.net |

| Fmoc-(S)-2-amino-6,6,6-trifluorothis compound | Asymmetric alkylation | Chiral Ni(II)-complex of glycine Schiff base | Large-scale preparation of enantiomerically pure amino acids researchgate.net |

| (3R,5S)-3,5,6-Trihydroxythis compound derivative | Diastereoselective reduction | NaBH4 | Chiral side chain for statins thieme-connect.com |

Derivatization Reactions for Specific Chemical Entities

Derivatization of this compound is often necessary to enhance its volatility and detectability for analytical techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). research-solution.comdiva-portal.org Common derivatization reactions include esterification, acylation, and silylation. research-solution.com

For GC analysis, carboxylic acids are frequently converted to their more volatile ester derivatives. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for silylation, while others such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and pentafluorobenzyl bromide (PFBBr) are used for creating derivatives suitable for electron capture detection. research-solution.com

In LC-MS, derivatization aims to improve ionization efficiency and chromatographic retention. frontiersin.org Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline, in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are used to tag the carboxylic acid group, facilitating its detection. diva-portal.orgnih.gov These methods allow for the sensitive and accurate quantification of this compound in complex biological matrices. nih.gov

Synthesis of this compound-Based Functional Materials and Precursors

This compound is not only a target molecule but also a valuable starting material for the synthesis of a wide array of functional materials and chemical precursors. atamankimya.com Its carbon chain and carboxylic acid group provide a versatile scaffold for building more complex structures.

Precursors for Advanced Chemical Synthesis

This compound and its derivatives are important precursors in various synthetic pathways. For instance, 6-oxothis compound is a key raw material for producing functionalized polycaprolactones (PCLs), a class of biodegradable polymers with tunable properties. acs.orgtandfonline.com The synthesis of these functional PCLs can be achieved through the Passerini multicomponent polymerization of 6-oxothis compound and various isocyanides. acs.org

Furthermore, this compound serves as a precursor for the synthesis of hexanal, a valuable fragrance component, through reduction reactions. tandfonline.com It is also a starting material for producing L-norleucine, an amino acid, and 4-methoxy phenyl hexyl ketone via Friedel−Crafts acylation. atamanchemicals.com The ability to convert this compound into these diverse chemical entities highlights its role as a foundational building block in organic synthesis.

Synthesis of Hexyl Derivatives and Esters

A primary application of this compound is in the manufacture of its esters, which are widely used as artificial flavors and fragrances. atamankimya.comatamanchemicals.com The esterification of this compound with various alcohols produces a range of hexyl esters with characteristic fruity and floral scents. For example, hexyl hexanoate, formed from the condensation of this compound and hexan-1-ol, is found in fruits like apples and strawberries. nih.govebi.ac.uk

The synthesis of hexyl esters can be achieved through Fischer esterification, reacting this compound with an alcohol in the presence of an acid catalyst. azjm.org More advanced methods utilize ionic liquids as both a solvent and a catalyst, offering a greener alternative to traditional methods. azjm.org The hydrogenation of this compound can also be controlled to produce mixtures of 1-hexanol and hexyl hexanoate, which can be used as diesel bio-additives. mdpi.comresearchgate.net The ratio of alcohol to ester can be tuned by adjusting the catalyst and reaction conditions. mdpi.comresearchgate.net

| Derivative/Ester | Synthetic Route | Key Reagents/Catalysts | Application |

| 6-Oxothis compound | Enzymatic oxidation of 6-aminothis compound | ω-amino group-oxidizing enzyme (ω-AOX) | Precursor for functional polycaprolactones tandfonline.com |

| Hexanal | Reduction of this compound | Iron particles | Fragrance component tandfonline.com |

| L-Norleucine | Synthesis from this compound | Not specified | Amino acid synthesis atamanchemicals.com |

| Hexyl hexanoate | Esterification of this compound with hexan-1-ol | Acid catalyst or ionic liquid | Flavor and fragrance nih.govazjm.org |

| 1-Hexanol/Hexyl hexanoate mixtures | Catalytic hydrogenation of this compound | Rhenium-based catalysts (e.g., Re/γ-Al2O3) | Diesel bio-additives mdpi.comresearchgate.net |

Polymeric and Composite Material Applications

This compound and its derivatives are versatile building blocks and modifying agents in the synthesis of a wide array of polymers and composite materials. Their applications range from the production of biodegradable plastics and advanced bio-composites to the functionalization of materials for enhanced performance.

Biodegradable Polymers: Polyhydroxyalkanoates (PHAs)

This compound serves as a crucial precursor for the microbial production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a family of biodegradable and biocompatible polyesters. nih.govresearchgate.net These biopolymers are synthesized by various bacteria, such as Pseudomonas putida, which utilize fatty acids like this compound as a carbon source under specific fermentation conditions. nih.govbioenfapesp.org The bacterium's metabolic processes, particularly the β-oxidation pathway, convert this compound into 3-hydroxyhexanoate (B1247844) (HHx) monomer units, which are then polymerized. bioenfapesp.orgfrontiersin.org

The inclusion of HHx monomers significantly influences the physical, thermal, and mechanical properties of the resulting polymer. For instance, copolymers combining short-chain monomers like 3-hydroxybutyrate (B1226725) (HB) with medium-chain monomers like 3-hydroxyhexanoate (HHx) result in P(HB-co-HHx), a promising biodegradable copolymer with improved properties compared to homopolymers of either monomer type. bioenfapesp.org Research has demonstrated that recombinant strains of Burkholderia sacchari can incorporate up to 22 mol% of HHx units when fed a combination of glucose and this compound. bioenfapesp.org

The properties of mcl-PHAs produced using this compound can be tailored by the specific bacterial strain and cultivation conditions. Studies on Pseudomonas putida have shown that the type of fatty acid substrate directly impacts the polymer's characteristics. frontiersin.orgmdpi.com

| Property | Value | Substrate/Condition | Source |

| PHA Yield | 14 mL in 2000 mL medium | P. putida with this compound precursor | nih.govresearchgate.net |

| Monomer Composition | High mol% of C6 (3-hydroxyhexanoate) | P. putida grown on this compound | frontiersin.org |

| Melting Temperature (Tm) | 131.1 °C (low enthalpy) | P. putida LS46, this compound substrate | frontiersin.org |

| Melting Temperature (Tm) | 138 °C | P. putida LS46123, this compound substrate | mdpi.com |

| Thermal Degradation (Td) | 248.6 °C - 258.3 °C | P. putida LS46123 | mdpi.com |

| Viscosity | Highest among tested substrates | P. putida LS46123, this compound substrate | mdpi.com |

| Tensile Strength | Lower than polymers from C8-C10 acids | P. putida LS46 | frontiersin.org |

| Elongation-at-Break | Lower than polymers from C8-C10 acids | P. putida LS46 | frontiersin.org |

This table presents a compilation of research findings on the properties of mcl-PHAs produced using this compound.

Functionalization of Natural Polymers and Composites

This compound is employed in the chemical modification of natural polymers to create novel composite materials. A significant application is in the production of all-cellulose nanocomposites. tandfonline.com In this process, this compound is used for the esterification of microcrystalline cellulose (B213188) (MCC) in the presence of bacterial cellulose (BC). tandfonline.com The MCC, being more susceptible to modification, is converted into a toluene-soluble cellulose hexanoate, which forms the matrix of the composite. The bacterial cellulose acts as a reinforcing nanofiller. tandfonline.com This single-step functionalization yields a composite with significantly improved mechanical properties compared to the neat cellulose hexanoate matrix. tandfonline.com

| Material | Tensile Modulus (GPa) | Tensile Strength (MPa) | Source |

| Cellulose Hexanoate (C6-MCC) Film | 0.99 | 23.1 | tandfonline.com |

| Nanocomposite (5 wt.% BC in C6-MCC) | 1.42 | 28.4 | tandfonline.com |

This table details the enhancement of mechanical properties in all-cellulose nanocomposites through the use of this compound.

Furthermore, this compound can be used to functionalize cellulose nanocrystals (CNCs), which can then serve as coupling agents or be incorporated into composite materials to enhance their properties. google.com

Synthetic Polymers and Composite Components

Derivatives of this compound are instrumental in the synthesis of various polymers and as components in advanced composites.

Polymer Synthesis and Catalysis : 2-Ethyl-1-hexanoic acid, a branched-chain derivative, is used as a monomer in the synthesis of alkyd resins, which are employed in coatings and stoving enamels. atamankimya.com Metal salts of 2-ethyl-1-hexanoic acid also function as catalysts in polymerization reactions, such as in the production of polyurethanes. atamankimya.comatamanchemicals.com

Composite Matrix and Binders : Complex polymers can be synthesized from 2-ethyl-hexanoic acid, diols like pentaerythritol, and cross-linking agents such as phthalic anhydride (B1165640). ontosight.ai These polymers serve as matrix materials for composites reinforced with glass or carbon fibers and are also used in coatings and adhesives. ontosight.ai Similarly, the reaction products of 6-aminothis compound and phthalic anhydride form polymers that are used as matrix materials in composites and as binders in paints. ontosight.ai

Conductive Polymer Composites : this compound can act as a template in the preparation of highly conducting composite particles. atamanchemicals.comscientificlabs.co.uk Specifically, it is used to form ultrathin polypyrrole films on alumina (B75360) particles, creating a conductive composite material. scientificlabs.co.uk

Hybrid Block Copolymers : Advanced functional polymers, such as a poly(polyoxometalate)-b-poly(this compound) block copolymer, have been synthesized. rsc.org This type of hybrid material, created through ring-opening metathesis polymerization (ROMP), combines the distinct properties of its components and can self-assemble into structured micelles, offering potential in the development of novel functional materials. rsc.org

Biosynthesis, Metabolic Pathways, and Bioproduction Strategies for Hexanoic Acid

Hexanoic acid, a six-carbon saturated fatty acid, is a valuable platform chemical with applications in various industries. Its biosynthesis occurs through several natural and engineered metabolic routes in both prokaryotic and eukaryotic organisms.

Biological Functions and Mechanistic Roles Non Human Contexts

Roles in Plant Physiology and Defense Mechanisms

Hexanoic acid (Hx) is recognized as a potent natural priming agent, capable of enhancing a plant's defensive capacity against future attacks from a broad spectrum of pathogens, including fungi, bacteria, and viruses. frontiersin.orgfrontiersin.orgresearchgate.netscilit.com This induced resistance is not typically based on direct antimicrobial action but rather on the modulation of the plant's own intricate defense network. frontiersin.orgapsnet.org The protective effect is often initiated in the roots and a signal is transmitted systemically, preparing the entire plant for a more rapid and robust defense response upon pathogen encounter. scielo.brnih.gov

This compound-Induced Resistance (Hx-IR) in Plant Pathogen Interactions

This compound-Induced Resistance (Hx-IR) is a well-documented phenomenon where pre-treatment with Hx enhances a plant's ability to withstand infection from various pathogens. This broad-spectrum resistance has been observed in several plant species, including tomato (Solanum lycopersicum), melon (Cucumis melo), and Arabidopsis thaliana. apsnet.orgnih.govnih.gov For instance, root treatment of tomato plants with this compound has been shown to protect them against the necrotrophic fungus Botrytis cinerea and the hemibiotrophic bacterium Pseudomonas syringae. frontiersin.orgapsnet.orgresearchgate.net Similarly, Hx priming in melon plants prevents the systemic spread of the Melon necrotic spot virus (MNSV). frontiersin.orgnih.gov

The effectiveness of Hx-IR lies in its ability to prime the plant's immune system, allowing for a quicker and more potent activation of defense mechanisms upon pathogen challenge. frontiersin.orgresearchgate.netresearchgate.net This "alarmed" state enables the plant to mount a defense that is specifically tailored to the lifestyle of the invading pathogen. frontiersin.orgresearchgate.netfrontiersin.org

Table 1: Examples of this compound-Induced Resistance (Hx-IR) in Various Plant-Pathogen Systems

| Plant Species | Pathogen | Type of Pathogen | Observed Effect of Hx Treatment | References |

| Tomato (Solanum lycopersicum) | Botrytis cinerea | Necrotrophic Fungus | Protection against grey mold | frontiersin.orgapsnet.orgapsnet.org |

| Tomato (Solanum lycopersicum) | Pseudomonas syringae pv. tomato | Hemibiotrophic Bacterium | Reduced bacterial speck disease symptoms and population | nih.govresearchgate.netcsic.es |

| Melon (Cucumis melo) | Melon necrotic spot virus (MNSV) | Virus | Prevention of systemic virus movement | frontiersin.orgnih.gov |

| Arabidopsis thaliana | Botrytis cinerea | Necrotrophic Fungus | Increased resistance to grey mold | frontiersin.orgmdpi.com |

| Citrus (Citrus clementina) | Alternaria alternata | Fungus | Reduced incidence of brown spot disease | scielo.brfrontiersin.org |

| Citrus (Citrus sinensis) | Xanthomonas citri | Bacterium | Reduced incidence of citrus canker | scielo.brmdpi.com |

Priming of Plant Defense Responses

The core mechanism of Hx-IR is the priming of various defense pathways. Priming does not involve the direct, large-scale activation of defenses, which can be costly to the plant's growth and development. Instead, Hx treatment prepares the plant to respond more efficiently and effectively once a pathogen is detected. frontiersin.orgresearchgate.netfrontiersin.org This primed state involves the potentiation of several key defense signaling cascades and structural reinforcements.

The salicylic (B10762653) acid (SA) signaling pathway is a cornerstone of plant defense, particularly against biotrophic and hemibiotrophic pathogens that feed on living host tissue. nih.govnih.gov this compound treatment has been shown to prime this pathway. In Hx-treated plants, upon infection with pathogens like P. syringae, there is an enhanced expression of SA marker genes, such as Pathogenesis-Related 1 (PR1) and PR5. nih.govresearchgate.net Interestingly, this boost in the SA signaling pathway can occur without a significant increase in the basal levels of SA itself, suggesting that Hx primes components downstream of SA production. nih.gov Research indicates that Hx treatment can counteract the suppressive effects of pathogen-derived molecules, like coronatine (B1215496) from P. syringae, which normally inhibit the SA pathway. nih.govresearchgate.netcsic.es In melon, the activation of the SA pathway, marked by the induction of the ICS2 gene, is correlated with Hx-IR against MNSV. frontiersin.org

The jasmonic acid (JA) pathway is critical for defense against necrotrophic pathogens and insect herbivores. apsnet.orgnih.gov this compound is a potent inducer of this pathway. frontiersin.orgresearchgate.netapsnet.org Upon infection of Hx-treated plants with necrotrophs like B. cinerea, there is a significant and rapid accumulation of key components of the oxylipin pathway, including the JA precursor 12-oxo-phytodienoic acid (OPDA) and the bioactive conjugate jasmonoyl-isoleucine (JA-Ile). apsnet.orgapsnet.orgmdpi.com The induction of genes such as LoxD, which is involved in the synthesis of oxylipins, is also primed by Hx treatment. apsnet.orgcsic.es

The modulation of the JA pathway by Hx can be nuanced and pathogen-dependent. For example, in the interaction with the hemibiotroph P. syringae, Hx treatment leads to an increase in OPDA but a decrease in the accumulation of JA-Ile, which is thought to redirect the plant's resources towards the more effective SA pathway for combating this type of pathogen. nih.govmdpi.com This differential regulation highlights the sophisticated role of Hx in fine-tuning plant defense responses. frontiersin.orgmdpi.com

A key structural defense mechanism in plants is the deposition of callose, a β-1,3-glucan polymer, at the site of pathogen attack. This acts as a physical barrier, reinforcing the cell wall to prevent pathogen penetration and spread. apsnet.orgnih.gov this compound treatment effectively primes for enhanced and more rapid callose deposition upon infection. frontiersin.orgfrontiersin.orgapsnet.orgmdpi.com This Hx-primed callose accumulation has been observed in various plant-pathogen interactions, including tomato against B. cinerea and melon against MNSV. frontiersin.orgapsnet.org In melon, early callose deposition at the inoculation site is directly correlated with the suppression of systemic MNSV spread in Hx-treated plants. frontiersin.orgnih.gov The enhancement of callose deposition appears to be a common strategy in Hx-IR, although its induction can sometimes be cultivar-dependent, indicating that other defense mechanisms are also involved. apsnet.org

Table 2: Effect of this compound (Hx) on Plant Defense Signaling and Responses

| Defense Mechanism | Key Molecule/Response | Effect of Hx Priming (upon pathogen challenge) | Plant-Pathogen Example | References |

| SA Signaling | PR1, PR5 gene expression | Increased/Potentiated | Tomato - P. syringae | nih.govresearchgate.net |

| SA Pathway Activation | Counteracts pathogen-mediated suppression | Tomato - P. syringae | nih.govcsic.es | |

| JA/Oxylipin Signaling | JA-Ile, OPDA accumulation | Faster and stronger accumulation | Tomato - B. cinerea | apsnet.orgapsnet.org |

| OPDA accumulation | Increased | Tomato - P. syringae | nih.govmdpi.com | |

| JA-Ile accumulation | Decreased | Tomato - P. syringae | nih.govmdpi.com | |

| Structural Defense | Callose Deposition | Enhanced and faster deposition | Melon - MNSV, Tomato - B. cinerea | frontiersin.orgapsnet.orgnih.gov |

Pathogen infection often triggers an "oxidative burst," a rapid production of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov While ROS are important signaling molecules in defense, their excessive accumulation can cause significant oxidative damage to host cells. frontiersin.orgfrontiersin.org this compound treatment helps plants to manage this oxidative stress more effectively. frontiersin.orgnih.govfrontiersin.org

In Hx-primed plants, ROS accumulation following infection is often reduced and more localized to the infection site. frontiersin.orgnih.govnih.gov Hx treatment appears to achieve this by priming the plant's antioxidant machinery. frontiersin.orgfrontiersin.org This includes maintaining higher ratios of the reduced forms of ascorbate (B8700270) and glutathione (B108866), which are crucial non-enzymatic antioxidants. nih.govnih.gov Furthermore, Hx primes the expression of redox-related genes, such as those encoding glutathione S-transferase (GST) and glutaredoxin, which are involved in detoxification and maintaining cellular redox homeostasis. frontiersin.orgfrontiersin.orgnih.gov This protective antioxidant effect is critical, particularly in limiting the damage caused by necrotrophic pathogens that exploit host cell death for their colonization. frontiersin.orgresearchgate.net

Modulation of Callose Deposition

Gene Expression Modulation in Plant Defense

This compound treatment has been shown to modulate the expression of genes involved in plant defense, often in a manner that is specific to the plant-pathogen interaction. In tomato plants, for instance, this compound can regulate and enhance the expression of genes that are also induced by the fungal pathogen Botrytis cinerea. frontiersin.org This includes the potentiation of defense-related genes such as proteinase inhibitors and those activated by fungi and chitin. frontiersin.org

Research on tomato plants infected with Botrytis cinerea revealed that this compound treatment led to an increased accumulation of the LoxD transcript, a marker for the jasmonic acid (JA) signaling pathway. frontiersin.orgapsnet.org However, in the absence of infection, the basal expression levels of other defense-related genes like PR1 and ACCOx were reduced after this compound treatment. apsnet.org In Arabidopsis thaliana, this compound-induced resistance against B. cinerea is also linked to changes in the JA-signaling pathway, with the priming of genes such as PDF1.2, PR4, and VSP1 upon infection. frontiersin.org

Furthermore, in the interaction between tomato and the bacterium Pseudomonas syringae, this compound treatment appears to boost the salicylic acid (SA) signaling pathway by increasing the expression of SA marker genes PR1 and PR5. frontiersin.org This suggests that this compound can influence different defense signaling pathways depending on the specific pathogen. The expression of the gene for 1-aminocyclopropane-1-carboxylate oxidase, an enzyme in the ethylene (B1197577) synthesis pathway, is also primed by this compound in tomato upon infection with B. cinerea. nih.gov

Epigenetic modifications, such as histone acetylation and methylation, are also thought to be involved in the priming effect of this compound, leading to changes in DNA modification and chromatin remodeling. nih.gov

Systemic Movement and Signaling Mechanisms in Plants

This compound plays a crucial role in systemic signaling within plants, contributing to a plant-wide defense response. It is considered a natural inducer of systemic acquired resistance (SAR), a state of heightened defense in tissues distant from the initial point of infection. scielo.br The signaling mechanisms triggered by this compound involve the interplay of several plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA). nih.govkoreascience.kr

In tomato plants, this compound-induced resistance against Botrytis cinerea is dependent on the JA signaling pathway, as demonstrated by the lack of effect in the JA-insensitive mutant jai1. apsnet.org Upon infection, treated plants show an induction of the oxylipin 12-oxo-phytodienoic acid (OPDA) and the bioactive molecule JA-isoleucine (JA-Ile). apsnet.org Similarly, in melon plants, this compound treatment prevents the systemic spread of the Melon necrotic spot virus (MNSV) by activating the SA pathway and promoting callose deposition. researchgate.netresearchgate.net Studies have shown that both SA and OPDA are important for this induced resistance against MNSV. researchgate.net

The active molecule derived from this compound may be hexanyl CoA, which then influences the JA-defense pathway. nih.govresearchgate.net This leads to broad metabolic changes that contribute to the plant's protective state. nih.gov The ability of this compound to prime for JA-dependent defenses is an effective mechanism for protecting plants like Arabidopsis against necrotrophic fungi such as B. cinerea. frontiersin.org

Involvement in Microbial Ecological Interactions

This compound is a significant factor in the complex interactions within microbial communities, often acting as an antimicrobial agent and influencing the composition and metabolism of these communities. It is a medium-chain fatty acid (MCFA) that can be toxic to a wide range of microorganisms, even at low concentrations. frontiersin.org

This compound also exhibits antimicrobial activity against various oral microorganisms. nih.gov Studies have shown its effectiveness against Candida albicans and certain oral bacteria. nih.gov This suggests that fatty acids produced by some oral bacteria could play a role in the ecology of oral biofilms by inhibiting the growth of competing microorganisms. nih.gov

Furthermore, in engineered systems like anaerobic digesters, the addition of substances like zero-valent iron (ZVI) can promote the production of this compound and other MCFAs from waste activated sludge. This is associated with an increase in the populations of key anaerobic bacteria involved in hydrolysis, acidification, and chain elongation, primarily within the genus Clostridium. researchgate.net The metabolic pathways involved in this process include both the reverse β-oxidation pathway and the fatty acid biosynthesis pathway. researchgate.net

Metabolic Significance in Non-Human Animal Systems

This compound holds metabolic importance in non-human animal systems, particularly in relation to lipid and glucose metabolism. Research in mice has demonstrated that dietary supplementation with this compound can have beneficial effects, especially in the context of a high-fat diet.

In a study where mice were fed a high-fat diet, the inclusion of this compound prevented significant body weight gain and the accumulation of fat in white adipose tissues. biorxiv.org It also suppressed the rise in plasma levels of non-esterified fatty acids and the accumulation of triglycerides in the liver, which are typically induced by a high-fat diet. biorxiv.org This was accompanied by a decrease in the expression of genes involved in fatty acid biosynthesis in the adipose tissue. biorxiv.org

Furthermore, this compound was shown to improve impaired glucose metabolism. Mice on a high-fat diet exhibited hyperglycemia and hyperinsulinemia, both of which were ameliorated by this compound supplementation. biorxiv.orgbiorxiv.org The compound was found to increase the expression of genes related to gluconeogenesis and to enhance insulin (B600854) sensitivity. biorxiv.orgbiorxiv.org These findings suggest that this compound plays a positive role in regulating both lipid and glucose metabolism, potentially offering a way to mitigate some of the negative metabolic consequences of a high-fat diet. biorxiv.org

This compound is naturally found in various animal fats and oils, and it is one of the fatty acids that gives goat's milk its characteristic flavor, accounting for about 15% of the fat content along with caprylic and capric acids. hmdb.ca It is also a metabolite produced by gut microbes, such as Escherichia coli. nih.gov

Enzyme Inhibition and Modulation by this compound Derivatives

Derivatives of this compound have been investigated for their ability to inhibit and modulate the activity of various enzymes, indicating their potential for therapeutic applications.

One area of research has focused on the inhibition of fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. Studies have shown that hexanoate (B1226103) can specifically inhibit the induction of FAS enzymatic activity by insulin and the thyroid hormone T3. nih.gov This inhibitory effect is also observed at the level of protein expression and appears to be, at least in part, transcriptional. nih.gov For this inhibition to occur, hexanoate needs to be activated to its CoA derivative, hexanoyl-CoA. nih.gov The general inhibitor of acyl-CoA synthetases, Triacsin C, was found to reverse the inhibitory effect of hexanoate on FAS. nih.gov

Other this compound derivatives have been explored for their potential as enzyme inhibitors in different contexts. For example, certain halogenated amidino amino acid derivatives of this compound have been identified as inhibitors of nitric oxide synthase. google.com Additionally, compounds with structures similar to 6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)this compound hydrobromide have been shown to act as inhibitors for various enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders. The this compound backbone is a common feature in these derivatives, which can also include various heterocyclic substitutions that may enhance their biological activity and properties like membrane permeability.

Some this compound derivatives, such as those with a nitroanilino group, are studied for a range of potential biological activities, including enzyme inhibition and the modulation of cellular signaling pathways. ontosight.ai

Industrial and Environmental Research Applications

Utilization in Sustainable Biofuel and Biochemical Production

Hexanoic acid is increasingly recognized for its potential in the production of sustainable biofuels and biochemicals. atamankimya.comtaylorandfrancis.com It is considered a valuable industrial commodity, with research focusing on its conversion into next-generation fuel additives and other useful chemicals through environmentally friendly processes. canada.ca A novel biorefinery process known as chain elongation has been developed to produce renewable this compound from mixed organic waste and ethanol (B145695). marketresearchintellect.com

One of the most promising applications is the upgrading of this compound into hexyl hexanoate (B1226103), an ester that shows potential for integration into diesel fuel blends. snu.ac.krresearchgate.net Research has demonstrated an efficient, clean, and resource-saving synthesis of hexyl hexanoate from this compound using hydrogen. snu.ac.kr The process involves a hydrogenation/esterification reaction, where catalysts like Palladium on carbon (Pd/C) have proven effective. snu.ac.krresearchgate.net In one study, using 10% Pd/C as a catalyst resulted in a hexyl hexanoate yield of 69.8%. snu.ac.krresearchgate.net This yield was further increased to 88.8% by adding aluminum chloride hexahydrate (AlCl₃·6H₂O) to the mixture to convert unreacted materials. snu.ac.krresearchgate.net

The hydrodeoxygenation (HDO) reaction is another crucial catalytic process for upgrading bio-derived chemicals like this compound into renewable fuels. liberty.edu Studies have investigated the hydrogenation of this compound to produce mixtures of 1-hexanol (B41254) and hexyl hexanoate, which are promising blendstocks for both diesel and biodiesel fuels. liberty.eduresearchgate.net Rhenium catalysts, such as Re₂O₇ and 5 wt% Re/C, have been shown to be active and selective, primarily towards the production of 1-hexanol. researchgate.net The development of these catalytic systems is a significant step toward the industrialization of sustainable fuels and chemicals derived from biomass. liberty.edu

| Research Focus | Catalyst(s) | Key Findings | Source(s) |

| Hexyl Hexanoate Synthesis | 10% Pd/C, AlCl₃·6H₂O | Achieved up to 88.8% yield of hexyl hexanoate from this compound. | snu.ac.krresearchgate.net |

| 1-Hexanol/Hexyl Hexanoate Production | Rhenium catalysts (Re₂O₇, 5 wt% Re/C) | Catalysts are active and selective for producing 1-hexanol and hexyl hexanoate mixtures. | liberty.eduresearchgate.net |

| Biofuel Component Production | RuSn/ZnO | Catalyst selectively produced 1-hexanol and hexyl hexanoate with high stability. | liberty.edu |

Applications in Food Science and Flavor Chemistry (Esters as Flavoring Agents)